molecular formula C9H11ClN2 B580205 2-(2-Aminoethyl)benzonitrile hydrochloride CAS No. 1159826-34-2

2-(2-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B580205
CAS No.: 1159826-34-2
M. Wt: 182.651
InChI Key: XPMRMTGJRGZREY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is also known as 2-Cyanophenylethylamine hydrochloride. This compound is a derivative of benzonitrile and is characterized by the presence of an aminoethyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CN+NH2CH2CH2NH2C6H4(CN)(CH2CH2NH2)HCl\text{C}_6\text{H}_5\text{CN} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{CH}_2\text{CH}_2\text{NH}_2) \cdot \text{HCl} C6​H5​CN+NH2​CH2​CH2​NH2​→C6​H4​(CN)(CH2​CH2​NH2​)⋅HCl

The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the reaction mixture is heated to a temperature of around 80-100°C. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitriles or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Aminoethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs for the treatment of various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzonitrile hydrochloride
  • 2-(2-Aminoethyl)phenol hydrochloride
  • 2-(2-Aminoethyl)benzamide hydrochloride

Uniqueness

2-(2-Aminoethyl)benzonitrile hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its aminoethyl group provides versatility in synthetic applications, while the nitrile group offers opportunities for further functionalization. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(2-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMRMTGJRGZREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-34-2
Record name 2-(2-aminoethyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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